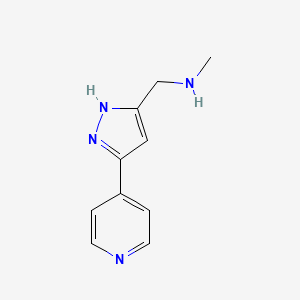

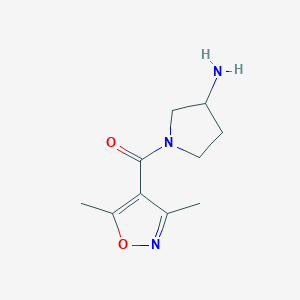

![molecular formula C7H4N4OS B1488730 thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one CAS No. 2098097-33-5](/img/structure/B1488730.png)

thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one

Descripción general

Descripción

“Thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one” is a heterocyclic compound . It’s a part of a larger family of compounds known as thienotriazolodiazepines .

Molecular Structure Analysis

The molecular structure of “thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one” is complex, with multiple rings and functional groups . The exact structure can be determined using techniques such as X-ray crystallography or NMR spectroscopy .Aplicaciones Científicas De Investigación

Pharmaceutical Research: Antiproliferative Agents

This compound has been explored for its potential as an antiproliferative agent. Researchers have designed and synthesized derivatives of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one and evaluated their efficacy against several cancer cell lines . The modifications to the core structure aim to enhance its interaction with biological targets, potentially leading to new cancer therapies.

Drug Design: Kinase Inhibition

Derivatives of this compound have found applications in drug design, particularly as inhibitors of Janus kinases, which are important targets for autoimmune diseases . The structural motif of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one serves as a scaffold for developing potent kinase inhibitors, contributing to the treatment of conditions like rheumatoid arthritis and psoriasis.

Material Science: Light-Emitting Materials

In the field of material science, this compound’s derivatives have been utilized in the design of efficient light-emitting materials for phosphorescent OLED devices . The electronic properties of the heterocyclic system make it suitable for applications in optoelectronics, where it can improve the performance and efficiency of OLEDs.

Chemical Synthesis: Heterocyclic Systems

The synthesis of new heterocyclic systems incorporating the thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one framework has been a subject of interest in chemical research . These systems are valuable in developing novel compounds with potential applications in various fields, including pharmaceuticals and agrochemicals.

Biological Evaluation: EGFR Inhibition

Another significant application is in the biological evaluation of compounds as inhibitors of the Epidermal Growth Factor Receptor (EGFR) . EGFR is a critical target in cancer therapy, and derivatives of thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one are being assessed for their ability to inhibit this receptor, which could lead to new treatments for cancer.

Mecanismo De Acción

Mode of Action

It is suggested that similar compounds act by targeting an intracellular site in a competitive manner .

Pharmacokinetics

A similar compound has been found to have a short half-life (t1/2 = 28 min) in in vitro rat hepatic microsomes stability tests .

Result of Action

Similar compounds have been found to decrease maximum urinary concentration and increase urination volume .

Propiedades

IUPAC Name |

5-thia-1,8,11,12-tetrazatricyclo[7.3.0.02,6]dodeca-2(6),3,8,10-tetraen-7-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N4OS/c12-7-6-4(1-2-13-6)11-5(9-7)3-8-10-11/h1-3,10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHJHBNQYGASUQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1N3C(=NC2=O)C=NN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N4OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

192.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

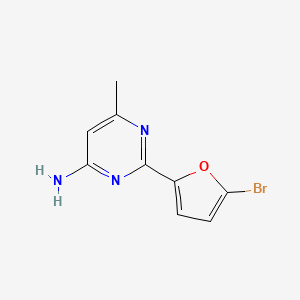

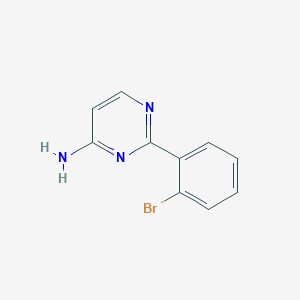

![{1-[(2,4-difluorophenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B1488648.png)

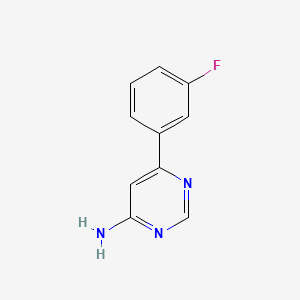

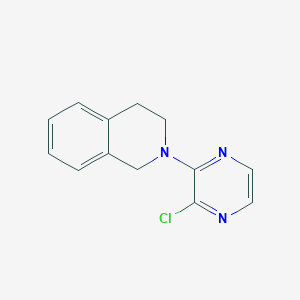

![1-[4-(aminomethyl)piperidin-1-yl]-2-(1H-pyrazol-1-yl)propan-1-one](/img/structure/B1488651.png)

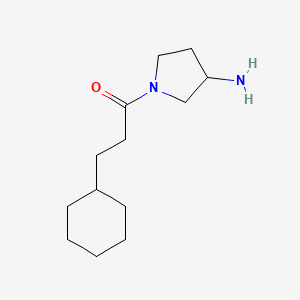

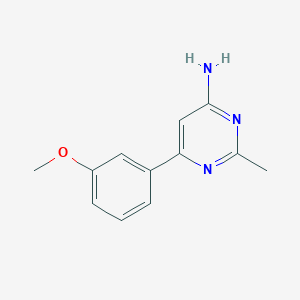

![2-{[4-(Aminomethyl)piperidin-1-yl]methyl}-4-chlorophenol](/img/structure/B1488653.png)

![3-{[4-(Aminomethyl)piperidin-1-yl]methyl}phenol](/img/structure/B1488655.png)

![N-[(5-methyl-1,2-oxazol-3-yl)methyl]cyclobutanamine](/img/structure/B1488657.png)